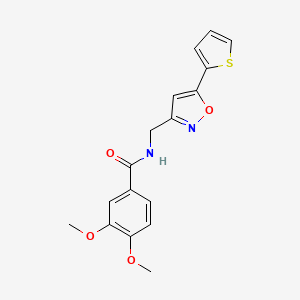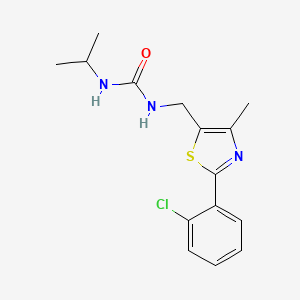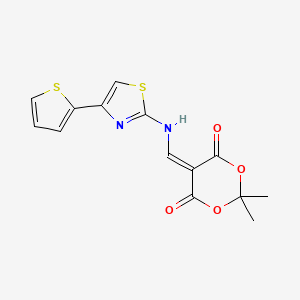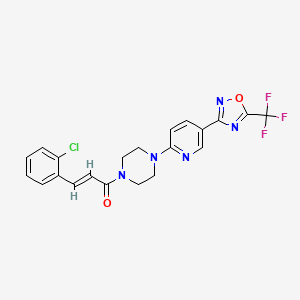![molecular formula C12H15NO2 B2495429 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one CAS No. 849663-11-2](/img/structure/B2495429.png)
8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzazepine derivatives, including structures similar to 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one, involves multiple steps, including condensation reactions, reductive cleavage, and cyclization processes. For instance, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was prepared through a condensation reaction from specific dione and O-methylhydroxylamine, showcasing the methodological diversity in synthesizing benzazepine compounds (Ihnatenko, Jones, & Kunick, 2021).
Molecular Structure Analysis
The molecular structure of benzazepine derivatives is characterized by X-ray crystallography, which reveals the configuration of double bonds and the planarity of the molecular skeleton. For example, the molecular structure of 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine was determined to belong to the orthorhombic space group, indicating the detailed structural aspects of these compounds (Denne & Mackay, 1972).
Chemical Reactions and Properties
Benzazepine derivatives undergo various chemical reactions, including bromination, cyclization, and alkylation, to produce a range of compounds with diverse properties. The synthesis pathways involve multiple steps, such as converting bromo-compounds and synthesizing analogues through improved methods (Carpenter, Peesapati, & Proctor, 1979).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthetic Pathways : A study detailed the preparation of similar compounds through condensation reactions, demonstrating the versatility of synthetic routes for azepine derivatives, which could be pivotal for designing compounds with desired biological activities (Ihnatenko, Jones, & Kunick, 2021).
- Structural Characterization : The crystal and molecular structure of a related compound was elucidated, providing insights into bond alternation and π-electron delocalization in the azepine ring, which could be crucial for understanding the chemical behavior of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one (Denne & Mackay, 1972).
Pharmacological Potential
- NMDA Receptor Antagonism : Derivatives of benzazepines have been investigated for their potential as NR2B-selective NMDA receptor antagonists. This suggests that the 8-Methoxy-1-methyl derivative could be explored for neurological applications, such as in the treatment of neurodegenerative diseases or as an analgesic (Tewes et al., 2010).
- Dopaminergic Activity : Research on benzazepine derivatives has also revealed their dopaminergic activity, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease or schizophrenia (Pfeiffer et al., 1982).
Chemical Properties and Reactions
- Cycloaddition Reactions : Studies on azepines and diazepines with conjugated double bonds possessing electron-withdrawing groups have shown complex cycloaddition reactions, indicating a rich chemistry that could be harnessed for creating novel compounds with specific functionalities (Saito, Iida, & Mukai, 1984).
Propiedades
IUPAC Name |
7-methoxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCVUAUNVLGJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)
![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)
![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)
![1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2495351.png)






![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

